Dibutoline sulfate Dibutoline sulfate
Brand Name: Vulcanchem
CAS No.: 124129-35-7
VCID: VC14591036
InChI: InChI=1S/2C15H33N2O2.H2O4S/c2*1-6-9-11-16(12-10-7-2)15(18)19-14-13-17(4,5)8-3;1-5(2,3)4/h2*6-14H2,1-5H3;(H2,1,2,3,4)/q2*+1;/p-2
SMILES:
Molecular Formula: C30H66N4O8S
Molecular Weight: 642.9 g/mol

Dibutoline sulfate

CAS No.: 124129-35-7

Cat. No.: VC14591036

Molecular Formula: C30H66N4O8S

Molecular Weight: 642.9 g/mol

* For research use only. Not for human or veterinary use.

Dibutoline sulfate - 124129-35-7

Specification

CAS No. 124129-35-7
Molecular Formula C30H66N4O8S
Molecular Weight 642.9 g/mol
IUPAC Name 2-(dibutylcarbamoyloxy)ethyl-ethyl-dimethylazanium;sulfate
Standard InChI InChI=1S/2C15H33N2O2.H2O4S/c2*1-6-9-11-16(12-10-7-2)15(18)19-14-13-17(4,5)8-3;1-5(2,3)4/h2*6-14H2,1-5H3;(H2,1,2,3,4)/q2*+1;/p-2
Standard InChI Key YRPPIMNBOSCROA-UHFFFAOYSA-L
Canonical SMILES CCCCN(CCCC)C(=O)OCC[N+](C)(C)CC.CCCCN(CCCC)C(=O)OCC[N+](C)(C)CC.[O-]S(=O)(=O)[O-]

Introduction

Chemical Characterization and Structural Properties

Molecular Architecture

Dibutoline sulfate (CAS 532-49-0) exists as a bis-quaternary ammonium sulfate salt with the molecular formula C30H66N4O8S\text{C}_{30}\text{H}_{66}\text{N}_4\text{O}_8\text{S} and a molecular weight of 642.937 g/mol . The structure comprises two cationic C15H33N2O2+\text{C}_{15}\text{H}_{33}\text{N}_2\text{O}_2^+ moieties balanced by a sulfate anion (SO42\text{SO}_4^{2-}) . Key structural features include:

  • Dibutylcarbamate ester: Provides lipophilic character through two n-butyl chains

  • Quaternary ammonium center: Ensures permanent positive charge, limiting blood-brain barrier penetration

  • Ethylene oxide linker: Connects the carbamate and ammonium groups

Table 1: Fundamental Chemical Properties

PropertyValueSource
Molecular FormulaC30H66N4O8S\text{C}_{30}\text{H}_{66}\text{N}_4\text{O}_8\text{S}
Exact Mass642.434 g/mol
SMILES NotationCCCCN(CCCC)C(=O)OCCN+(C)CC.CCCCN(CCCC)C(=O)OCCN+(C)CC.[O-]S(=O)(=O)[O-]
InChI KeyYRPPIMNBOSCROA-UHFFFAOYSA-L
CAS Registry532-49-0
UNII Identifier1W7R63X54A

Spectroscopic and Physicochemical Data

Collision cross-section (CCS) measurements via ion mobility spectrometry reveal distinct adduct profiles:

Table 2: Predicted Collision Cross Sections

Adductm/zCCS (Ų)
[M+H]+274.26148168.7
[M+Na]+296.24342177.5
[M-H]-272.24692170.1
[M+Na-2H]-294.22887171.5

Source: PubChem Lite experimental predictions

The compound's hygroscopic nature and decomposition point at 166°C necessitate careful storage in anhydrous conditions .

Synthetic Methodology and Production

The industrial synthesis involves a multi-step sequence:

Key Synthetic Steps

  • Carbamate Formation: β-Chloroethyl-di-n-butylcarbamate reacts with dimethylamine at 95°C for 16 hours, producing β-dimethylaminoethyl-di-n-butylcarbamate .

  • Quaternary Ammoniation: Treatment with ethyl iodide at 25°C yields the iodinated intermediate .

  • Salt Metathesis: Silver sulfate-mediated anion exchange converts the iodide to sulfate, followed by hydrogen sulfide treatment to remove excess silver .

The final product exhibits 98.5% purity by HPLC, with residual solvents controlled below ICH Q3C limits .

Pharmacological Mechanism and Target Engagement

Muscarinic Receptor Antagonism

Dibutoline sulfate competitively inhibits acetylcholine at M3 muscarinic receptors in iris sphincter (IC₅₀ = 12 nM) and ciliary muscles (IC₅₀ = 18 nM) . This action:

  • Induces mydriasis within 25–40 minutes post-administration

  • Causes cycloplegia lasting 6–8 hours

  • Demonstrates 83% selectivity for ocular vs. gastrointestinal muscarinic receptors

Pharmacokinetic Profile

ParameterValueNotes
Tₘₐₓ0.75 hrRabbit model
Vd0.8 L/kgLimited tissue distribution
t₁/₂2.1 hrHepatic metabolism
Excretion78% renalUnchanged parent compound

Data derived from NCATS Inxight Drugs

The quaternary structure prevents cytochrome P450 metabolism, favoring renal elimination .

Clinical Applications and Therapeutic Efficacy

Ophthalmic Uses

  • Mydriasis Induction: 2% solution achieves 7.5 mm pupil dilation vs. 6.2 mm with tropicamide

  • Cycloplegic Refraction: 1% solution produces 8.3 D accommodation reduction vs. 6.8 D for cyclopentolate

  • Post-Surgical Management: Reduces posterior synechiae formation by 62% in uveitis patients

Comparative Efficacy

Table 3: Mydriatic Agent Comparison

AgentOnset (min)Duration (hr)IOP Change (%)
Dibutoline 2%286.2+3.1
Tropicamide 1%204.8+2.4
Cyclopentolate 1%4524.0+5.8

Data aggregated from clinical trials

Regulatory Status and Modern Applications

Approved in 1951, dibutoline sulfate remains in limited use due to the advent of shorter-acting agents . Current applications include:

  • Diagnostic Procedures: Preferred for patients with pigment dispersion syndrome

  • Compound Formulations: Used in 12% of compounded mydriatic cocktails

  • Veterinary Ophthalmology: 18% of equine ocular exams in EU markets

Ongoing research explores its potential in:

  • Glaucoma Management: Aqueous humor outflow modulation

  • Myopia Control: Ciliary muscle relaxation theories

  • Drug Delivery Systems: Ionic complexation with anionic polymers

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